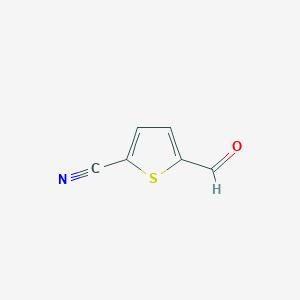
5-Formylthiophene-2-carbonitrile
Cat. No. B056671
Key on ui cas rn:
21512-16-3
M. Wt: 137.16 g/mol
InChI Key: PZIFYWVUYHMYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04018792
Procedure details


In the same manner, there were obtained with good yields: 2. 5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide melting at 145° C (free base 94° C) from 5-cyan0-thiophen-2-aldehyde and S-ethyl-isothiosemicarbazide-hydroiodide. 3. 5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide melting at 174° C (free base 75° C) from 5-cyano-thiophen-2-aldehyde and S-n-propyl-isothiosemicarbazide-hydroiodide. 4. 5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide melting at 169° C (free base 126° C) from 5-cyano-thiophen-2-aldehyde and S-allyl-isothiosemicarbazide-hydrobromide. 5. 5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide melting at 208° C (free base 130° C) from 5-cyano-thiophen-2-aldehyde and S-benzyl-isothiosemicarbazide-hydrobromide. 6. The above-mentioned compounds were also obtained by the reaction of 5-cyano-thiophen-2-aldehyde-thiosemicarbazone with the corresponding alkyl- or aralkyl-halides in ethylene-glycol-monomethyl ether at 50° -60° C.
Name
ethylene-glycol monomethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

[Compound]
Name
S-allyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
S-benzyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
S-ethyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine


[Compound]
Name
S-n-propyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Name
5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve



Identifiers


|
REACTION_CXSMILES
|
C(C1SC(C=O)=CC=1)#N.Br.C([S:14][C:15](=[NH:26])[NH:16][N:17]=[CH:18][C:19]1[S:20][C:21]([C:24]#[N:25])=[CH:22][CH:23]=1)C=C>C(O)CO.COC>[C:24]([C:21]1[S:20][C:19]([CH:18]=[N:17][NH:16][C:15]([NH2:26])=[S:14])=[CH:23][CH:22]=1)#[N:25] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
ethylene-glycol monomethyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O.COC
|
Step Two
[Compound]
|
Name
|
S-allyl-isothiosemicarbazide-hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Step Five
[Compound]
|
Name
|
S-benzyl-isothiosemicarbazide-hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Step Eight
[Compound]
|
Name
|
S-ethyl-isothiosemicarbazide-hydroiodide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Step Eleven
[Compound]
|
Name
|
S-n-propyl-isothiosemicarbazide-hydroiodide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.C(C=C)SC(NN=CC=1SC(=CC1)C#N)=N
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(S1)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In the same manner, there were obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with good yields
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(S1)C=NNC(=S)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
